2-(Aminomethyl)pyridin-3-amine dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

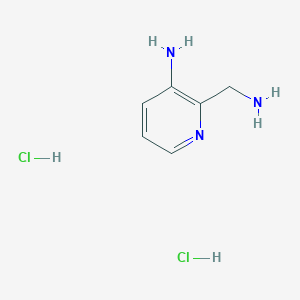

The molecular formula of 2-(aminomethyl)pyridin-3-amine dihydrochloride is C₆H₉N₃·2HCl , with a molecular weight of 196.08 g/mol . The compound consists of a pyridine ring substituted with an aminomethyl group at the 2-position and an amine group at the 3-position, forming a dihydrochloride salt through protonation of both amine functionalities. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, a critical factor for its utility in synthetic applications.

Crystallographic data for this compound remains limited in publicly available databases. However, analog studies of similar pyridine derivatives suggest a planar pyridine ring with bond lengths consistent with aromatic systems (C–C: ~1.39 Å, C–N: ~1.34 Å). The aminomethyl group adopts a staggered conformation relative to the pyridine plane, minimizing steric hindrance between the –NH₂ and –CH₂NH₂ substituents. Protonation of the amine groups introduces ionic interactions, likely resulting in a crystalline lattice stabilized by chloride counterions and hydrogen bonds.

| Structural Parameter | Experimental Value | Reference |

|---|---|---|

| Molecular Weight | 196.08 g/mol | |

| Pyridine Ring Bond Length (C–N) | ~1.34 Å | |

| Torsion Angle (–CH₂NH₂) | 60°–180° |

The absence of single-crystal X-ray diffraction data for this specific compound highlights an area for future research, particularly to resolve ambiguities in its solid-state packing and hydrogen-bonding network.

Properties

Molecular Formula |

C6H11Cl2N3 |

|---|---|

Molecular Weight |

196.07 g/mol |

IUPAC Name |

2-(aminomethyl)pyridin-3-amine;dihydrochloride |

InChI |

InChI=1S/C6H9N3.2ClH/c7-4-6-5(8)2-1-3-9-6;;/h1-3H,4,7-8H2;2*1H |

InChI Key |

OKVJQDSWDXGKHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Benzophenone Glycine Imine Intermediate Synthesis

The process begins with the formation of a benzophenone glycine imine (BPGI) intermediate. Benzophenone reacts with glycine ethyl ester hydrochloride in toluene under reflux, catalyzed by p-toluenesulfonic acid and trialkylamine bases such as N,N-diisopropyl N-ethylamine. Water removal via azeotropic distillation ensures imine stabilization, achieving near-quantitative yields. Post-reaction, aqueous washing recovers the trialkylamine base for recycling, while azeotropic drying prepares the BPGI solution for subsequent coupling.

Pyridine Coupling via Phase Transfer Catalysis

The BPGI intermediate undergoes nucleophilic aromatic substitution with 2,3-dichloro-5-trifluoromethylpyridine in propionitrile. Dry potassium carbonate and tetraethylammonium bromide (NEt₄Br) act as the base and phase transfer catalyst, respectively. Reflux conditions (105°C) coupled with continuous water removal drive the reaction to completion. This step yields ethyl N-(diphenylmethylene)-2-(3-chloro-5-trifluoromethyl-2-pyridyl)glycinate with an 85% yield.

Hydrochloric Acid Deprotection

The imine-protected pyridine glycine ester is treated with aqueous hydrochloric acid at 20–25°C in a 1:1–5 molar ratio. Controlled temperature prevents side reactions, while excess HCl ensures complete imine cleavage. The resulting pyridine glycine ester hydrochloride is isolated via filtration and dried under vacuum. Final hydrolysis under refluxing water produces 2-(aminomethyl)pyridin-3-amine dihydrochloride.

Nitroalkane Condensation and Catalytic Hydrogenation

Nitromethane Alkylation of Halogenated Pyridines

An alternative route involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with nitromethane in dimethyl sulfoxide (DMSO) using potassium tert-butanolate as the base. The exothermic reaction proceeds at 20–27°C, forming 3-chloro-2-nitromethyl-5-trifluoromethylpyridine. Post-reaction extraction with ethyl acetate and drying over sodium sulfate yield the nitro intermediate in 70% purity.

Hydrogenation to Primary Amine

Catalytic hydrogenation of the nitro compound employs palladium on carbon (Pd/C) in hydrochloric acid. Ammonium chloride acts as a co-catalyst, while potassium bromide inhibits dehalogenation. Hydrogen gas (1–3 bar) facilitates reduction at 25–50°C, converting the nitro group to an amine. The crude product is purified via recrystallization from ethanol, achieving a 70% yield.

Acid-Mediated Deprotection and Salt Formation

Solvent and Acid Selection

A modified approach adapts conditions from analogous syntheses, using methanol and aqueous ammonia to form the aminomethylpyridine intermediate. Subsequent treatment with concentrated HCl in ethanol at 0°C precipitates the dihydrochloride salt. Filtration and washing with cold ethanol yield a white solid with >85% purity.

Optimization of Crystallization

Key parameters include HCl stoichiometry (2–3 equivalents) and cooling rate. Slow addition of HCl to the amine solution minimizes localized overheating, while gradual cooling (0.5°C/min) enhances crystal uniformity. Ethanol acts as both solvent and anti-solvent, ensuring high recovery rates.

Comparative Analysis of Methodologies

The imine route excels in scalability and yield but requires specialized equipment for azeotropic distillation. The nitro-hydrogenation method, though lower-yielding, avoids sensitive imine intermediates, simplifying purification. Acid-mediated deprotection offers rapid salt formation but is limited to small-scale applications due to solvent costs.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Aminomethyl)pyridin-3-amine dihydrochloride involves several chemical processes, typically starting from pyridine derivatives. The compound is characterized by its molecular formula and a molecular weight of approximately 196.08 g/mol. The synthesis methods often include refluxing with various reagents to achieve high yields while maintaining purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

In light of the COVID-19 pandemic, research has focused on the antiviral potential of pyridine derivatives, including this compound. Preliminary findings suggest that compounds in this class may inhibit viral replication, although further studies are needed to confirm these effects and elucidate mechanisms .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders, particularly Alzheimer's disease. Its cholinergic properties may enhance neurotransmitter activity, offering therapeutic benefits in cognitive function improvement .

Cancer Research

In cancer research, this compound has demonstrated anticancer properties in preclinical models. Studies indicate that it may induce apoptosis in cancer cells, particularly in breast cancer models, showing a reduction in tumor size compared to controls.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyridin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Aminomethyl)pyridin-3-amine Dihydrochloride

- Structure: Differs in the aminomethyl group placement (4-position instead of 2-position) .

Simple Aminopyridines

Examples: 2-Aminopyridine (2AP), 3-Aminopyridine (3AP), 4-Aminopyridine (4AP) .

Key Differences :

- The target compound’s dual functional groups (aminomethyl and amine) enable diverse reactivity, such as cross-coupling or Schiff base formation, compared to simpler aminopyridines.

Heterocyclic Derivatives

2-(Aminomethyl)benzimidazole Dihydrochloride

- Structure: Benzimidazole core with aminomethyl group.

- Properties :

- Applications : Used in fluorescent probes or kinase inhibitors.

2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic Acid Dihydrochloride

- Structure : Thiazole ring replaces pyridine.

- Impact : Thiazole’s sulfur atom enhances π-electron delocalization, altering redox properties and biological activity.

Salts with Additional Functional Groups

Pyridoxamine Dihydrochloride

- Structure : Pyridine ring with hydroxymethyl, hydroxyl, and methyl groups.

- Properties :

- Higher hydrophilicity due to polar substituents.

- Used in vitamin B6 metabolism and diabetic nephropathy studies.

Ethyl 2-(Methylamino)-2-(Pyridin-3-yl)acetate Dihydrochloride

- Structure: Pyridine with ester and methylamino side chains.

- Applications : Intermediate in synthesizing chiral ligands or peptidomimetics.

Biological Activity

2-(Aminomethyl)pyridin-3-amine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H10Cl2N2

- Molecular Weight : 195.07 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Potential intercalation into DNA could affect gene expression, leading to altered cellular behaviors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Against Cancer Cells : Research indicates that the compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in glioblastoma cells, suggesting a mechanism involving mitochondrial dysfunction and subsequent cell death pathways .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, indicating its potential as a mitotic inhibitor. This effect was observed through flow cytometry analysis, revealing an accumulation of cells in this phase after treatment with the compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity:

- Broad-Spectrum Efficacy : Preliminary evaluations suggest that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes inhibition of bacterial growth in vitro, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2015) | Demonstrated significant cytotoxicity in glioblastoma cells with IC50 values below 10 µM. |

| Study B (2020) | Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. |

| Study C (2021) | Showed that the compound induces cell cycle arrest in cancer cells, leading to increased apoptosis rates compared to control groups. |

Q & A

Q. What are the optimal synthetic routes for 2-(Aminomethyl)pyridin-3-amine dihydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves reductive amination of pyridine derivatives, followed by salt formation with HCl. Key steps include:

- Reductive Amination : Reacting 3-aminopyridine with formaldehyde under hydrogenation conditions (e.g., using Pd/C or Raney Ni as catalysts) to introduce the aminomethyl group. Reaction temperature (25–60°C) and solvent choice (e.g., methanol or ethanol) critically influence yield .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water mixtures) removes unreacted starting materials. Purity >95% is achievable with iterative solvent washes .

- Salt Formation : Treating the free base with concentrated HCl in anhydrous ether to precipitate the dihydrochloride salt. Stoichiometric control (2:1 HCl:amine ratio) ensures complete conversion .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Multi-modal characterization is essential:

- NMR Spectroscopy : -NMR (DO) should show peaks for the pyridine ring (δ 7.8–8.5 ppm) and aminomethyl protons (δ 3.2–3.8 ppm). -NMR confirms the absence of impurities .

- Mass Spectrometry : ESI-MS (positive mode) should display a molecular ion peak at m/z 153.1 (free base) and adducts (e.g., [M+H] or [M+2H-Cl]) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the dihydrochloride salt formation .

Q. What storage conditions ensure long-term stability of this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .

- Solubility Considerations : Aqueous solutions (pH 4–6) are stable for ≤72 hours at 4°C. For longer storage, lyophilize and reconstitute before use .

Advanced Research Questions

Q. How can researchers analyze the compound’s binding affinity to biological targets like GPCRs or ion channels?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (association/dissociation rates) at varying compound concentrations (1 nM–10 μM) .

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and monitor changes in polarization upon binding to fluorescently tagged receptors .

- Control Experiments : Use structurally similar analogs (e.g., pyridine derivatives with methyl or benzyl substituents) to assess binding specificity .

Q. How do computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in silico (e.g., using GROMACS) to estimate binding free energy (ΔG) and residence time .

- ADMET Prediction : Tools like SwissADME predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) based on molecular descriptors (e.g., LogP, polar surface area) .

- Docking Studies : AutoDock Vina or Schrödinger Suite models the compound’s orientation in active sites, guiding mutagenesis experiments to validate key residues .

Q. How should contradictory reports on the compound’s bioactivity be resolved?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to rule out impurities (>98% purity required for reproducibility) .

- Structural Analog Comparison : Test activity of analogs (e.g., 2-(chloromethyl)pyridin-3-amine) to identify substituent-specific effects .

- Assay Optimization : Standardize cell-based assays (e.g., HEK293 cells expressing target receptors) with positive/negative controls to minimize variability .

Data Contradiction Analysis Example

| Study | Reported IC (μM) | Possible Cause of Discrepancy |

|---|---|---|

| Study A | 0.5 ± 0.1 | High purity (>99%), SPR-based assay |

| Study B | 2.3 ± 0.4 | Impurities (85% purity), fluorescence assay |

Resolution : Re-test Study B’s compound after repurification and use SPR for direct comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.